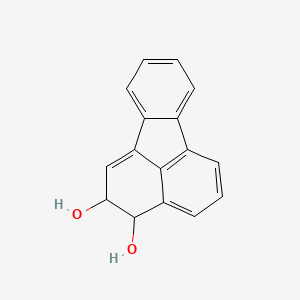
2,3-Dihydro-2,3-dihydroxyfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,3-dihydroxyfluoranthene is a metabolite of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is formed through the metabolic processes involving the oxidation of fluoranthene. It is known for its mutagenic properties and has been studied for its potential effects on human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydro-2,3-dihydroxyfluoranthene typically involves the oxidation of fluoranthene. This can be achieved through various chemical reactions, including the use of liver homogenates from pretreated rats . The reaction conditions often involve the use of specific enzymes and cofactors that facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the general approach would involve large-scale oxidation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,3-dihydroxyfluoranthene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex metabolites.
Reduction: Reduction reactions can convert it back to fluoranthene or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like liver homogenates, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include more oxidized metabolites of fluoranthene, reduced forms of the compound, and substituted derivatives that may have different biological activities .
Applications De Recherche Scientifique
2,3-Dihydro-2,3-dihydroxyfluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of PAHs and their environmental impact.
Biology: Researchers study its mutagenic properties to understand its effects on DNA and potential carcinogenicity.
Medicine: It is investigated for its potential role in causing mutations that could lead to cancer.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,3-dihydroxyfluoranthene involves its interaction with DNA, leading to mutations. The compound is metabolized by enzymes in the liver, forming reactive intermediates that can bind to DNA and cause genetic alterations. These interactions are mediated by specific molecular pathways involving cytochrome P450 enzymes and other metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfluoranthene: Another metabolite of fluoranthene with similar mutagenic properties.
3-Methylfluoranthene: A related compound with different metabolic pathways and mutagenic potential.
4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene: A similar compound formed through the oxidation of 2-methylfluoranthene.
Uniqueness
2,3-Dihydro-2,3-dihydroxyfluoranthene is unique due to its specific formation pathway and its distinct mutagenic properties. Unlike other similar compounds, it is formed through the oxidation of fluoranthene and has been extensively studied for its potential health effects .
Propriétés
Numéro CAS |
83606-69-3 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H |
Clé InChI |
WZPSABMMMAFNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


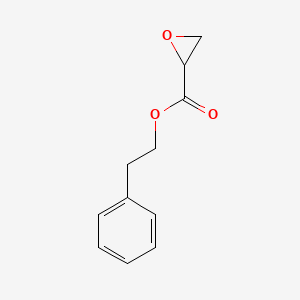
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
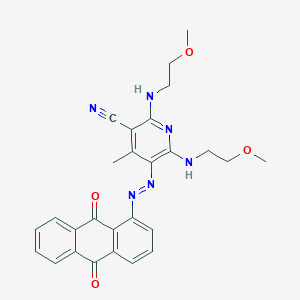
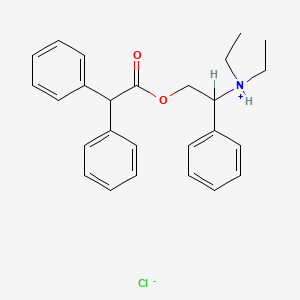
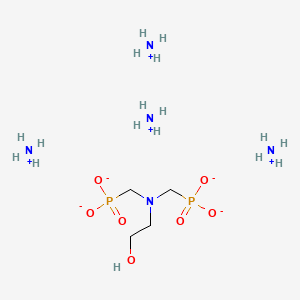
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)


